An In-Depth Technical Guide to 2-Iodoprop-2-en-1-ol: Chemical Properties, Stability, and Synthetic Utility
An In-Depth Technical Guide to 2-Iodoprop-2-en-1-ol: Chemical Properties, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodoprop-2-en-1-ol (also known as 2-iodoallyl alcohol), a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. This document delves into the core chemical properties, stability considerations, synthesis, and reactivity of this compound. Detailed experimental protocols, safety guidelines, and an exploration of its applications in forming complex molecular architectures are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Strategic Value of 2-Iodoprop-2-en-1-ol
2-Iodoprop-2-en-1-ol is a trifunctional molecule featuring a primary alcohol, a vinyl iodide, and a terminal alkene. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The presence of the vinyl iodide is particularly noteworthy, as the carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of cross-coupling reactions.[1] This reactivity, coupled with the synthetic handles provided by the alcohol and alkene moieties, allows for the strategic and efficient construction of complex molecular frameworks. Its utility is particularly pronounced in the synthesis of natural products and their analogues, as well as in the development of novel pharmaceutical agents.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Iodoprop-2-en-1-ol is paramount for its successful application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₃H₅IO | [4] |
| Molecular Weight | 183.98 g/mol | [4] |
| IUPAC Name | 2-iodoprop-2-en-1-ol | [4] |
| CAS Number | 84201-43-4 | [4] |
| Appearance | Not explicitly stated in searches, but related vinyl iodides are often colorless to light-sensitive liquids. | [5] |
| Solubility | Not explicitly stated in searches, but likely soluble in common organic solvents like ether, THF, and dichloromethane. | |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Stability and Handling: A Self-Validating Protocol
Organoiodine compounds, particularly unsaturated ones, can exhibit sensitivity to light, air, and heat.[1][5] Therefore, proper handling and storage are crucial to maintain the integrity of 2-Iodoprop-2-en-1-ol.
Intrinsic Stability and Decomposition Pathways
While specific stability studies on 2-Iodoprop-2-en-1-ol are not extensively documented in the searched literature, the general behavior of vinyl iodides suggests potential decomposition pathways.[1] Exposure to light can lead to the homolytic cleavage of the C-I bond, generating radical species that can initiate polymerization or other side reactions. The presence of the allylic alcohol functionality may also contribute to its reactivity profile.
Recommended Storage Protocol
To ensure the longevity and purity of 2-Iodoprop-2-en-1-ol, the following storage protocol is recommended:
-
Storage Container: Store in an amber glass bottle to protect from light.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[2]
-
Purity: Commercial sources may supply the compound with stabilizers. It is important to be aware of the presence and nature of any stabilizers, as they may need to be removed before use in certain sensitive reactions.
Safe Handling Procedures
Given the hazard statements associated with 2-Iodoprop-2-en-1-ol, which include being a flammable liquid and vapor, harmful if swallowed, and causing skin and eye irritation, stringent safety precautions are necessary.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
Synthesis of 2-Iodoprop-2-en-1-ol: A Detailed Experimental Protocol
The synthesis of 2-iodo allylic alcohols has been reported in the literature, providing a reliable method for the preparation of 2-Iodoprop-2-en-1-ol. The following protocol is adapted from the work of Taber and coworkers, which describes a general and efficient method for the synthesis of this class of compounds.[5][7]
Reaction Principle
The synthesis involves the hydroiodination of a propargyl alcohol derivative. This can be achieved through various methods, including the use of in situ generated trimethylsilyl iodide.
General synthetic scheme for the preparation of 2-Iodoprop-2-en-1-ol.
Detailed Experimental Protocol
Materials:
-
Propargyl alcohol
-
Chlorotrimethylsilane
-
Sodium iodide
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of sodium iodide (1.2 equivalents) in anhydrous acetonitrile at room temperature under an inert atmosphere, add chlorotrimethylsilane (1.2 equivalents) dropwise. Stir the mixture for 15 minutes to generate trimethylsilyl iodide in situ.
-
Cool the reaction mixture to 0 °C and add propargyl alcohol (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-Iodoprop-2-en-1-ol.
Causality Behind Experimental Choices:
-
In situ generation of trimethylsilyl iodide: This method avoids the handling of the more reactive and moisture-sensitive trimethylsilyl iodide.
-
Use of sodium thiosulfate wash: This step is crucial to remove any residual iodine from the reaction mixture.
-
Inert atmosphere: This prevents potential side reactions with atmospheric oxygen or moisture.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Iodoprop-2-en-1-ol stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Formation of Enynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] 2-Iodoprop-2-en-1-ol is an excellent substrate for this reaction due to the high reactivity of the vinyl iodide.[1]
Sonogashira coupling of 2-Iodoprop-2-en-1-ol.
Exemplary Protocol for Sonogashira Coupling:
-
To a degassed solution of 2-Iodoprop-2-en-1-ol (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling: Synthesis of Substituted Allylic Alcohols
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8][9] 2-Iodoprop-2-en-1-ol can be effectively coupled with various boronic acids or their esters to generate a diverse range of substituted allylic alcohols.
Suzuki-Miyaura coupling of 2-Iodoprop-2-en-1-ol.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 2-Iodoprop-2-en-1-ol (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling to room temperature, perform a standard aqueous workup, followed by extraction, drying, and purification by column chromatography.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinylic protons, the methylene protons adjacent to the oxygen, and the hydroxyl proton. The vinylic protons would likely appear as distinct singlets or narrowly split doublets. |
| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the CH₂OH group. The carbon bearing the iodine atom would be significantly shifted downfield. |
| IR | A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the sp² and sp³ carbons, a C=C stretching band around 1600-1650 cm⁻¹, and a C-I stretching band at lower wavenumbers. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 184, along with characteristic fragmentation patterns including the loss of iodine and water. |
Researchers are encouraged to acquire and interpret their own spectroscopic data to confirm the structure and purity of their synthesized or purchased 2-Iodoprop-2-en-1-ol.
Conclusion: A Versatile Tool for Modern Synthesis
2-Iodoprop-2-en-1-ol is a potent and versatile building block for organic synthesis. Its unique combination of a reactive vinyl iodide, a primary alcohol, and an alkene functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex and biologically relevant molecules. By understanding its chemical properties, stability, and reactivity, and by employing the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.
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